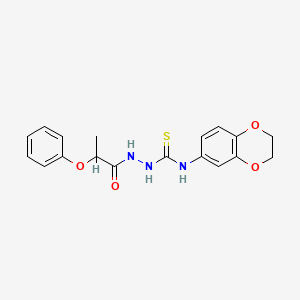![molecular formula C18H17F3N2O3 B4709653 N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4709653.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known as MTAA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MTAA belongs to the class of compounds known as N-phenylalkyl-N'-phenylalkanediamides and has been shown to exhibit promising biological activities. In
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is not fully understood. However, studies have suggested that it may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to decrease the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in vitro. In addition, this compound has been shown to increase the expression of adiponectin, a hormone involved in the regulation of glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily measured using standard laboratory techniques. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. In addition, its potential toxicity and side effects have not been fully evaluated.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide. One potential direction is to investigate its potential as a therapeutic agent for cancer. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to exhibit potent antitumor activity in various cancer cell lines. It has also been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has been used in several scientific studies to investigate its potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-26-15-7-5-12(6-8-15)9-10-22-16(24)17(25)23-14-4-2-3-13(11-14)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOLNJRGOVMZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylbenzamide](/img/structure/B4709573.png)
![N-[1-(3,5-dimethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]-3,5-dimethylbenzamide](/img/structure/B4709575.png)

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-isopropylphenyl)amino]acrylonitrile](/img/structure/B4709599.png)
![N-cyclopentyl-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4709604.png)

![{2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4709609.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4709624.png)
![7-(4-chlorobenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4709630.png)

![2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B4709647.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4709652.png)
![ethyl 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4709662.png)